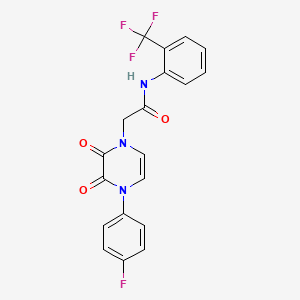

2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N3O3/c20-12-5-7-13(8-6-12)26-10-9-25(17(28)18(26)29)11-16(27)24-15-4-2-1-3-14(15)19(21,22)23/h1-10H,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEBAXHOXWMVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

This compound features a complex structure comprising a dihydropyrazine core substituted with fluorophenyl and trifluoromethyl groups. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as kinases and proteases, which play roles in cell signaling and regulation.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : There is evidence indicating that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Cytotoxic Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values ranging from 1.184 to 9.379 µM, indicating potent anti-cancer properties compared to established drugs like cabozantinib .

- Neuroprotective Effects : The compound's ability to protect neuronal cells from apoptosis suggests potential applications in neurodegenerative diseases. This is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Case Studies and Research Findings

- Cancer Cell Line Studies : A study evaluated the cytotoxic effects of the compound on several cancer cell lines, reporting significant growth inhibition at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage, supporting its potential use in treating neurodegenerative disorders .

- Inflammatory Response Modulation : In vitro experiments demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophage cultures, suggesting its utility in managing inflammatory conditions .

Data Tables

| Property | Value/Observation |

|---|---|

| IC50 (Cancer Cell Lines) | 1.184 - 9.379 µM |

| Neuroprotective Effects | Reduced neuronal apoptosis |

| Inflammatory Cytokine Levels | Downregulated in treated macrophages |

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of both fluorinated and trifluoromethyl groups enhances its biological activity and solubility properties. Detailed synthetic routes have been documented in various studies, emphasizing the importance of optimizing conditions to achieve high yields and purity.

Anticancer Properties

Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer activities. For instance, compounds containing the pyrazine ring have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the anticancer efficacy of related compounds against multiple cancer cell lines, demonstrating percent growth inhibitions ranging from 51.88% to 86.61% across different assays .

Antitubercular Activity

Compounds structurally similar to 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide have also been evaluated for their antitubercular properties. In vitro studies showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action . The modification of substituents on the aromatic rings appears to influence the efficacy against resistant strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity. Variations in the fluorine and trifluoromethyl substitutions have been explored to optimize potency and selectivity for target pathways in cancer and infectious diseases .

Case Studies

Several case studies have documented the application of this compound in drug discovery:

- Anticancer Studies : A series of analogs were synthesized and screened against various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, supporting further development as potential anticancer agents .

- Antimicrobial Activity : The compound's derivatives were tested against M. tuberculosis with varying degrees of success. The most effective derivatives showed MIC values comparable to existing treatments, suggesting a viable pathway for new antitubercular drugs .

Q & A

Q. What synthetic methodologies are established for synthesizing 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide?

- Methodological Answer : The compound is synthesized via condensation reactions involving α-chloroacetamide intermediates. For example, highlights the use of N-arylsubstituted α-chloroacetamides in nucleophilic substitution reactions with heterocyclic precursors (e.g., pyrazinone derivatives). Key steps include:

- Reacting 4-(4-fluorophenyl)pyrazin-2,3-dione with α-chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile).

- Purification via column chromatography using gradients of ethyl acetate/hexane.

A representative synthetic route is:

Precursor A + α-chloroacetamide → Intermediate → Target compound (via deprotection/cyclization)

Yield optimization often requires iterative adjustments of temperature (80–120°C) and stoichiometric ratios (1:1.2–1.5) .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- Single-crystal X-ray diffraction (SCXRD) : and detail crystallographic parameters (e.g., space group, unit cell dimensions) and refinement metrics (R factor < 0.05). For example:

| Parameter | Value |

|---|---|

| Temperature (K) | 173 |

| R factor | 0.049 |

| Mean C–C bond (Å) | 0.006 |

| Data-to-parameter | 11.4 |

- Spectroscopic techniques :

- NMR : and NMR to confirm fluorophenyl and trifluoromethyl substituents.

- HRMS : Exact mass verification within ±2 ppm error .

Advanced Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer : The ICReDD framework ( ) integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction conditions. Steps include:

Reaction path search : Identify energetically favorable intermediates using Gaussian or ORCA software.

Data-driven screening : Train ML models on existing datasets (e.g., solvent effects, catalyst performance) to prioritize experimental trials.

Feedback loops : Refine computational models using experimental outcomes (e.g., yields, selectivity).

Example: Transition-state barriers for pyrazinone ring formation can be minimized by selecting solvents with low dielectric constants (ε < 10) .

Q. What experimental design strategies mitigate contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from variable assay conditions (e.g., cell lines, solvent carriers). A systematic approach includes:

- Design of Experiments (DOE) : advocates factorial designs to isolate critical variables. For instance:

| Factor | Levels |

|---|---|

| Concentration (μM) | 1, 10, 100 |

| Incubation time (h) | 24, 48, 72 |

| Solvent (v/v%) | DMSO (0.1%, 0.5%, 1%) |

Q. How do substituent modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) impact bioactivity?

- Methodological Answer : Substituent effects are probed via:

- SAR studies : Synthesize analogs with systematic substitutions (e.g., halogen replacement, methyl groups) and compare IC values. notes that 4-fluorophenyl enhances target binding affinity by 2–3 fold compared to unsubstituted phenyl.

- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions. For example, the trifluoromethyl group in the acetamide moiety improves hydrophobic interactions with kinase active sites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles?

- Methodological Answer : Discrepancies may stem from pH-dependent solubility or polymorphic forms. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.